Clomipramine D3 (hydrochloride)

Catalog No.
S913755
CAS No.
1398065-86-5
M.F
C19D3H20ClN2·HCl
M. Wt
354.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomipramine D3 (hydrochloride)

CAS Number

1398065-86-5

Product Name

Clomipramine D3 (hydrochloride)

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C19D3H20ClN2·HCl

Molecular Weight

354.34

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3;

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Synonyms

3-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine

Application in Neuropsychiatric Disorders Treatment

Specific Scientific Field: Neuropsychiatry and Pharmacology

Summary of the Application: Clomipramine-d3 (hydrochloride) is a deuterated form of Clomipramine, a tricyclic antidepressant (TCA). It acts as a serotonin and noradrenaline reuptake inhibitor . The deuterated form of Clomipramine is being studied for its potential to improve the pharmacokinetic and pharmacodynamic profiles of TCAs .

Methods of Application or Experimental Procedures: In a study, the pharmacokinetic profile and antidepressant behavior of deuterated TCAs were evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice, respectively . Additionally, a synaptosomal reuptake study was carried out .

Results or Outcomes: Compared with the nondeuterated parent drugs, deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds . This can have a positive clinical impact on antidepressant treatment .

Application in Major Depressive Disorder Treatment

Specific Scientific Field: Psychiatry

Summary of the Application: Clomipramine-d3 (hydrochloride) is used in the treatment of Major Depressive Disorder (MDD). It’s a tricyclic antidepressant that acts as a serotonin and noradrenaline reuptake inhibitor .

Methods of Application or Experimental Procedures: In a study, health records of 75 MDD patients treated with the TCAs nortriptyline, clomipramine or imipramine in different centers in the Netherlands were analyzed . The patients were treated for at least four consecutive weeks .

Results or Outcomes: Most patients (71%) attained therapeutic plasma concentrations within two months of TCA use . Patients who achieved therapeutic plasma concentrations reached them on average after 19.6 days . Therapeutic nortriptyline concentrations were attained faster compared to other TCAs .

Application in Obsessive-Compulsive Disorder Treatment

Summary of the Application: Clomipramine-d3 (hydrochloride) is used in the treatment of Obsessive-Compulsive Disorder (OCD). It’s a tricyclic antidepressant that acts as a serotonin and noradrenaline reuptake inhibitor .

Methods of Application or Experimental Procedures: In a study, health records of patients diagnosed with OCD and treated with Clomipramine were analyzed . The patients were treated for at least four consecutive weeks .

Results or Outcomes: The study found that Clomipramine was effective in reducing the symptoms of OCD in the majority of the patients .

Clomipramine D3 (hydrochloride) is a deuterated form of clomipramine, a tricyclic antidepressant primarily used for treating obsessive-compulsive disorder and depression. The chemical formula for Clomipramine D3 (hydrochloride) is C₁₉H₂₄Cl₂N₂, and it features two chlorine atoms, which contribute to its pharmacological activity. This compound is characterized by the incorporation of deuterium (D), a stable isotope of hydrogen, which enhances its stability and allows for precise quantification in pharmacokinetic studies .

Clomipramine D3 itself does not have a mechanism of action as it's not meant to be therapeutic. However, it serves as a surrogate for clomipramine in research, allowing scientists to study the original drug's mechanism of action. Clomipramine is a tricyclic antidepressant that works by blocking the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters [].

Typical of tricyclic antidepressants. These include:

  • N-Alkylation: The nitrogen atoms in the tricyclic structure can participate in alkylation reactions, forming derivatives with altered pharmacological properties.
  • Reduction Reactions: The compound can be reduced to yield N-desmethyl clomipramine D3, which is an active metabolite.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to the breakdown of the hydrochloride salt into its base form.

These reactions are essential for understanding the metabolic pathways and potential interactions of Clomipramine D3 in biological systems.

Clomipramine D3 exhibits similar biological activities to its non-deuterated counterpart. It primarily functions as a serotonin and norepinephrine reuptake inhibitor. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, Clomipramine D3 has been shown to influence various receptors, including:

  • Serotonin Receptors: Particularly the 5-HT2A receptor, which is implicated in mood regulation.
  • Histamine Receptors: Contributing to its sedative effects.
  • Muscarinic Receptors: Leading to anticholinergic side effects.

The deuteration may also impact pharmacokinetics, potentially resulting in altered absorption and metabolism profiles compared to non-deuterated forms .

The synthesis of Clomipramine D3 (hydrochloride) typically involves:

  • Deuteration of Clomipramine: This can be achieved through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.
  • Formation of Hydrochloride Salt: The base form of Clomipramine D3 is converted into its hydrochloride form by reacting with hydrochloric acid.

These methods aim to maintain the integrity of the tricyclic structure while introducing deuterium at specific positions, enhancing its utility in research applications .

Clomipramine D3 (hydrochloride) serves multiple purposes:

  • Internal Standard in Analytical Chemistry: It is often used as a reference standard in mass spectrometry and chromatography for quantifying clomipramine levels in biological samples.
  • Pharmacokinetic Studies: The unique isotopic signature allows for precise tracking of drug metabolism and distribution within biological systems.
  • Research on Antidepressant Mechanisms: Its use in experimental studies helps elucidate the mechanisms underlying antidepressant action and receptor interactions .

Interaction studies involving Clomipramine D3 (hydrochloride) focus on its pharmacokinetic profile and potential drug-drug interactions. Key findings include:

  • Metabolic Pathways: Clomipramine is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. Deuteration may alter the metabolic rate and pathway specificity.
  • Drug Interactions: Co-administration with other medications that affect serotonin levels or cytochrome P450 activity can lead to increased side effects or altered efficacy.

These studies are crucial for understanding how Clomipramine D3 interacts with other substances in clinical settings .

Several compounds share structural similarities with Clomipramine D3 (hydrochloride). Here are a few notable examples:

Compound NameStructure TypeUnique Features
ClomipramineTricyclic AntidepressantNon-deuterated form; widely used clinically
N-Desmethyl ClomipramineActive MetaboliteLacks one methyl group; retains antidepressant activity
AmitriptylineTricyclic AntidepressantDifferent side chain; broader receptor activity
ImipramineTricyclic AntidepressantSimilar mechanism; less selective for serotonin

Clomipramine D3 stands out due to its deuterated nature, which enhances stability and provides advantages in analytical applications without altering its primary pharmacological profile significantly .

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Tag

Clomipramine

Related CAS

17321-77-6 (unlabelled)

Dates

Modify: 2024-04-14

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